O-(But-3-en-1-yl)hydroxylamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of hydroxylamine derivatives can vary based on the desired substituents. For example, the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine was achieved in 85% yield from hydroxylamine hydrochloride and di-tert-butyl dicarbonate in the presence of triethylamine, showcasing a method that utilizes readily available reagents and improves safety over previous methods . Similarly, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine was described as an efficient two-step process, highlighting the versatility of hydroxylamine derivatives in synthesizing other compounds such as N-benzoyliminopyridinium ylides .
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can be complex and is often studied using techniques such as X-ray crystallography. For instance, the structure of a trifluoromethyl-substituted compound obtained through reactions with hydroxylamine was analyzed, revealing the existence of the compound as a racemate with specific inter- and intramolecular hydrogen bonds . This indicates that hydroxylamine derivatives can have distinct stereochemistry and intermolecular interactions, which are important for their reactivity and applications.
Chemical Reactions Analysis
Hydroxylamine derivatives are known to participate in a variety of chemical reactions. The study of O-(2,4-dinitrophenyl)hydroxylamine showed its use in N-amination/benzoylation procedures with substituted pyridines, leading to the formation of polysubstituted N-benzoyliminopyridinium ylides . Additionally, the reactions of a trifluoromethyl-substituted dielectrophile with hydroxylamine and hydrazine were investigated, resulting in the formation of pyrazole derivatives . These examples demonstrate the reactivity of hydroxylamine derivatives in forming a wide range of heterocyclic and nitrogen-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives can be influenced by their molecular structure and substituents. For example, the crystal structure of a trifluoromethyl-substituted compound showed specific molecular alignments and configurations, which can affect its physical properties such as melting point and solubility . The synthesis of isotopically labeled hydroxylamine hydrochloride also highlights the importance of purity and isotopic enrichment, which are critical for applications in NMR spectroscopy and mass spectrometry .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Imidazole Derivatives with Antimicrobial Activity : O-(But-3-en-1-yl)hydroxylamine hydrochloride is utilized in the synthesis of novel imidazole derivatives. These compounds have demonstrated potential antimicrobial activity (Maheta, Patel, & Naliapara, 2012).
Preparation of N,O-bis(tert-butoxycarbonyl)-hydroxylamine : This compound is synthesized from hydroxylamine hydrochloride and used in various chemical reactions due to its safe and facile chemistry (Staszak & Doecke, 1993).
Antibacterial Study of Novel Compounds : Hydroxylamine hydrochloride is key in synthesizing heterocyclic compounds with significant antibacterial activity against various pathogens (Mehta, 2016).
Environmental and Analytical Chemistry
Photo-Oxidation Studies : The application of hydroxylamine hydrochloride derivatives in studying the photo-oxidation of organic compounds has environmental implications. It aids in understanding atmospheric chemistry and environmental processes (Alvarez et al., 2009).
Detection of Hydroxylamine in Ambient Air : Modified electrodes incorporating hydroxylamine hydrochloride derivatives are used for electrochemical sensing of hydroxylamine in environmental samples, demonstrating its importance in monitoring environmental pollutants (Mohammadi, Beitollahi, & Mousavi, 2017).
Chemical Synthesis and Catalysis
Catalysis in Organic Synthesis : Hydroxylamine hydrochloride is involved in catalyzing the condensation reaction of aldehydes and ketones, highlighting its role in organic synthesis (Zang, Wang, Cheng, & Song, 2009).
Synthesis of Isoxazole Derivatives : It is used in synthesizing isoxazole derivatives in aqueous media, demonstrating its significance in eco-friendly and efficient chemical synthesis processes (Dou et al., 2013).
Biological and Biochemical Research
DNA Sequencing : Hydroxylamine hydrochloride, a derivative of hydroxylamine, is used in DNA sequencing for specific chemical reactions with pyrimidine bases, highlighting its role in genetic research (Rubin & Schmid, 1980).
Study of Superoxide Production : Hydroxylamine derivatives are used in studying the production of superoxide radicals in biological systems, which is crucial for understanding oxidative stress and its implications in various diseases (Dikalov et al., 2011).
Safety And Hazards
properties
IUPAC Name |
O-but-3-enylhydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2H,1,3-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIVEUNZIQKIJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555492 |
Source
|
Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(But-3-en-1-yl)hydroxylamine hydrochloride | |
CAS RN |
113211-41-9 |
Source
|
Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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